molecular formula C13H13BrO3 B3074115 2-(4-Bromobenzoyl)cyclopentanecarboxylic acid CAS No. 1019115-10-6

2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

Cat. No. B3074115
CAS RN: 1019115-10-6
M. Wt: 297.14 g/mol
InChI Key: BVTWSRUFFHBCHO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

X-ray crystallography has been used to analyze the conformation of related cyclohexane derivatives, such as trans-4-t-butylcyclohexanol parabromobenzoate. The study revealed no significant flattening of the cyclohexane ring and detailed the steric interactions within the molecule. This information is valuable for predicting the molecular structure and conformation of “2-(4-Bromobenzoyl)cyclopentanecarboxylic acid”, as it may exhibit similar steric and conformational characteristics.


Chemical Reactions Analysis

The photochemistry of related esters, such as the 4-cyanobenzoic acid esters of trans- and cis-2-phenylcyclohexanol, involves Norrish Type II-like reactions, which include intramolecular electron and proton transfers followed by cleavage of a biradical. These insights into the reactivity of cyclohexanol derivatives can be extrapolated to understand the potential photochemical behavior of “2-(4-Bromobenzoyl)cyclopentanecarboxylic acid”.


Physical And Chemical Properties Analysis

Co-crystallization studies of trans-4-[(2-amino-3,5-dibrobenzyl)amino]cyclohexanol with hydroxyl benzoic acids have shown that such interactions can enhance the solubility of the compounds involved. This suggests that the physical properties of “2-(4-Bromobenzoyl)cyclopentanecarboxylic acid”, such as solubility, could potentially be modified through co-crystallization with suitable partners.

Scientific Research Applications

Synthesis of Intermediates and Derivatives

2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is a compound of interest in the synthesis of various chemical intermediates and derivatives. For instance, 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory, and analgesic material, involves a complex synthesis process that highlights the importance of brominated compounds. This process involves cross-coupling reactions and diazotization, underscoring the challenges and innovations in synthesizing related compounds efficiently and safely due to concerns like toxicity and environmental impact (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Presence and Impact

The occurrence, fate, and behavior of brominated compounds, including derivatives of 2-(4-Bromobenzoyl)cyclopentanecarboxylic acid, in aquatic environments are subject to significant scrutiny. These compounds, often used as preservatives or flame retardants, can act as weak endocrine disruptors. Despite their biodegradability, their ubiquity in water sources due to continuous environmental introduction is a concern. Moreover, their ability to form halogenated by-products through reactions with free chlorine, which are more stable and persistent, necessitates further research to understand their environmental impact and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Potential

Gallic acid, a derivative of such brominated compounds, showcases powerful anti-inflammatory properties, offering a promising avenue for treating various inflammation-related diseases. This review illuminates its pharmacological activities and mechanisms, emphasizing the potential of such compounds in developing new treatments. Despite the rich plant source, the extraction rate of gallic acid and related compounds poses challenges for their application in medicinal development. However, the low toxicity and side effects in animal experiments and clinical trials highlight their therapeutic potential (Bai, Zhang, Tang, Hou, Ai, Chen, Zhang, Wang, & Meng, 2020).

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-(4-bromobenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTWSRUFFHBCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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